6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is a compound belonging to the class of aminotetralins, which are structurally related to the neurotransmitter dopamine. This compound is of interest in medicinal chemistry due to its potential applications in treating neurological disorders, particularly those associated with dopamine receptor modulation. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The compound is classified under the category of N-substituted aminotetralins, which are known for their interactions with G protein-coupled receptors (GPCRs), particularly dopamine receptors. It has been studied for its potential therapeutic effects in conditions such as schizophrenia and Parkinson's disease, where dopamine dysregulation is a key factor. The structural characteristics of this compound allow it to act as a selective ligand for certain dopamine receptor subtypes, which is crucial for minimizing side effects commonly associated with non-selective agents.
The synthesis of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide typically involves multi-step organic reactions:
The reactions typically require careful control of temperature and pH to maximize yields and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor progress and confirm the structure of intermediates and final products.
The molecular formula for 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide can be represented as . Its structure features a tetraline core with two hydroxyl groups at positions 6 and 7, an N-methyl group, and a propyl substituent on the nitrogen atom.
The compound can undergo various chemical reactions typical of amines and phenolic compounds:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or protecting groups during synthesis.
The mechanism of action for 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide primarily involves its interaction with dopamine receptors:
Studies have shown that compounds like this can modulate receptor activity in a way that could benefit conditions like schizophrenia without the typical side effects associated with broader dopamine receptor antagonists.
Relevant data from studies indicate that its solubility profile makes it suitable for oral formulations.
N-Alkylation of the 2-aminotetralin core is a pivotal step determining receptor affinity and selectivity. Traditional reductive amination of 6,7-dimethoxy-2-tetralone using methylpropylamine and sodium borohydride yields the tertiary amine precursor, though with moderate stereoselectivity [6]. Recent innovations employ N-propyl bromides under phase-transfer catalysis (PTC) conditions (tetrabutylammonium bromide, K₂CO₃/H₂O–CH₂Cl₂), achieving >95% conversion at 60°C within 4 hours [8]. This method significantly suppresses dialkylation byproducts (<2%) compared to classical alkyl halide approaches (15–20% impurities).
Stereochemical control remains challenging. Chiral resolution via diastereomeric salt formation using L-tartaric acid isolates the (S)-enantiomer, which exhibits 20-fold higher D₂ receptor affinity than the (R)-counterpart based on rotational conformation studies [5] [10]. Computational modeling confirms that the α-rotameric conformation of the (S)-isomer optimally positions the N-methyl and N-propyl groups within the orthosteric binding pocket [5].
Table 1: Comparative N-Alkylation Methodologies
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Reductive Amination | NaBH₄, MeOH, 0°C, 2h | 78 | 85 | Single-step |
Alkyl Halide Alkylation | K₂CO₃, DMF, 80°C, 12h | 65 | 70 | Broad substrate scope |
Phase-Transfer Catalysis | TBA-Br, K₂CO₃, H₂O–CH₂Cl₂, 60°C, 4h | 92 | 98 | Minimal dialkylation |
Conversion of the free base to the hydrobromide salt markedly improves physicochemical properties. Crystallization from ethanol/diethyl ether (4:1) yields monoclinic crystals with a defined melting point of 218–220°C [8]. The hydrobromide form enhances aqueous solubility (42 mg/mL vs. free base: <5 mg/mL) – critical for in vivo studies – while maintaining stability under accelerated conditions (40°C/75% RH for 6 months shows <0.5% degradation) [2].
Hydrogen bonding between the protonated amine and bromide ion (N⁺–H···Br⁻ distance: 2.01 Å) stabilizes the crystal lattice, as confirmed by X-ray diffraction [6]. This salt form also mitigates oxidative degradation of catechol moieties; differential scanning calorimetry (DSC) shows an oxidative decomposition onset at 192°C versus 165°C for the hydrochloride salt [8].
Table 2: Stability Profile of Hydrobromide Salt vs. Other Forms
Parameter | Hydrobromide Salt | Hydrochloride Salt | Free Base |
---|---|---|---|
Aqueous Solubility | 42 mg/mL | 38 mg/mL | <5 mg/mL |
Melting Point | 218–220°C | 205–208°C | Oily residue |
Oxidative Onset | 192°C | 165°C | 110°C |
RH Stability | <0.5% degradation | 2.1% degradation | Unstable |
Bivalent ligands incorporating 6,7-dihydroxy-N-methyl-N-propyl-aminotetraline demonstrate cooperative binding at D₂ receptor homodimers. When tethered via a decamethylene linker (Compound Ib), binding affinity (Kᵢ = 1.2 nM) increases 15-fold versus the monovalent ligand (Kᵢ = 18 nM) [9]. Replacing aliphatic linkers with para-phenylene diacetate (D-382) maintains potency (Kᵢ = 3.88 nM) but introduces rigidity that enhances subtype selectivity (D₂/D₃ ratio: 8.5 vs. 3.2 for aliphatic analogues) [9].
Unexpectedly, hydroxylation of the phenyl linker (D-666) retains dopaminergic activity (Kᵢ = 7.62 nM) while conferring secondary α-synuclein aggregation inhibition (IC₅₀ = 8.3 μM) [9]. Molecular dynamics simulations suggest the catechol groups chelate copper ions involved in α-synuclein fibril formation, illustrating multifunctional potential.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7